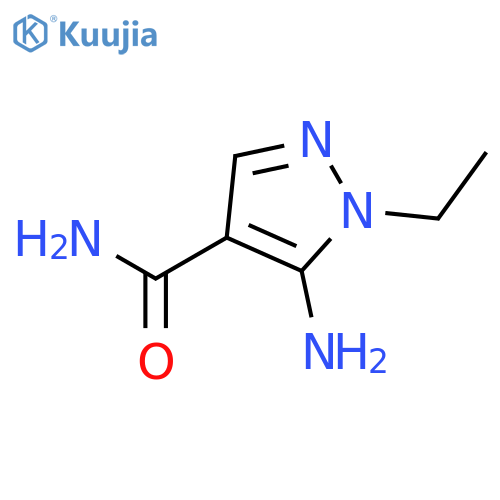Cas no 145864-65-9 (1H-Pyrazole-4-carboxamide,5-amino-1-ethyl-)

145864-65-9 structure
商品名:1H-Pyrazole-4-carboxamide,5-amino-1-ethyl-
CAS番号:145864-65-9
MF:C6H10N4O
メガワット:154.169800281525
MDL:MFCD18809685
CID:105288
PubChem ID:15040077
1H-Pyrazole-4-carboxamide,5-amino-1-ethyl- 化学的及び物理的性質
名前と識別子
-
- 1H-Pyrazole-4-carboxamide,5-amino-1-ethyl-
- 1H-Pyrazole-4-carboxamide,5-amino-1-ethyl-(9CI)
- SCHEMBL1717058
- EN300-658660
- CS-0257028
- F70169
- MFCD18809685
- 5-amino-1-ethyl-1h-pyrazole-4-carboxamide
- AKOS017413683
- 5-AMINO-1-ETHYLPYRAZOLE-4-CARBOXAMIDE
- 145864-65-9
-
- MDL: MFCD18809685
- インチ: InChI=1S/C6H10N4O/c1-2-10-5(7)4(3-9-10)6(8)11/h3H,2,7H2,1H3,(H2,8,11)
- InChIKey: DRJKLZIXFHNLHX-UHFFFAOYSA-N
- ほほえんだ: NC1N(CC)N=CC=1C(N)=O
計算された属性
- せいみつぶんしりょう: 154.08546096g/mol
- どういたいしつりょう: 154.08546096g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 11
- 回転可能化学結合数: 2
- 複雑さ: 161
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.4
- トポロジー分子極性表面積: 86.9Ų
1H-Pyrazole-4-carboxamide,5-amino-1-ethyl- 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-658660-10.0g |
5-amino-1-ethyl-1H-pyrazole-4-carboxamide |
145864-65-9 | 10g |
$1778.0 | 2023-06-05 | ||
| Enamine | EN300-658660-0.05g |
5-amino-1-ethyl-1H-pyrazole-4-carboxamide |
145864-65-9 | 0.05g |
$76.0 | 2023-06-05 | ||
| abcr | AB555240-1 g |
5-Amino-1-ethyl-1H-pyrazole-4-carboxamide; . |
145864-65-9 | 1g |
€1,107.30 | 2022-03-23 | ||
| abcr | AB555240-100 mg |
5-Amino-1-ethyl-1H-pyrazole-4-carboxamide; . |
145864-65-9 | 100MG |
€454.70 | 2022-03-23 | ||
| Chemenu | CM505586-1g |
5-Amino-1-ethyl-1H-pyrazole-4-carboxamide |
145864-65-9 | 97% | 1g |
$240 | 2022-06-12 | |
| Aaron | AR00B3A4-50mg |
1H-Pyrazole-4-carboxamide,5-amino-1-ethyl-(9CI) |
145864-65-9 | 95% | 50mg |
$130.00 | 2025-01-23 | |
| Aaron | AR00B3A4-100mg |
1H-Pyrazole-4-carboxamide,5-amino-1-ethyl-(9CI) |
145864-65-9 | 95% | 100mg |
$181.00 | 2025-01-23 | |
| 1PlusChem | 1P00B31S-2.5g |
1H-Pyrazole-4-carboxamide,5-amino-1-ethyl-(9CI) |
145864-65-9 | 95% | 2.5g |
$1057.00 | 2025-02-25 | |
| Aaron | AR00B3A4-500mg |
1H-Pyrazole-4-carboxamide,5-amino-1-ethyl-(9CI) |
145864-65-9 | 95% | 500mg |
$452.00 | 2025-01-23 | |
| 1PlusChem | 1P00B31S-1g |
1H-Pyrazole-4-carboxamide,5-amino-1-ethyl-(9CI) |
145864-65-9 | 95% | 1g |
$568.00 | 2025-02-25 |
1H-Pyrazole-4-carboxamide,5-amino-1-ethyl- 関連文献
-
Rajib Ghosh Chaudhuri,Saswati Sunayana,Santanu Paria Soft Matter, 2012,8, 5429-5433
-
Elnaz Hajizadeh,Ronald G. Larson Soft Matter, 2017,13, 5942-5949
-
Zhenfei You,Zeping Yang,Yu Chen,Lei Zhang RSC Adv., 2021,11, 18068-18073
-
Guido Verniest,Karel Piron,Eva Van Hende,Jan Willem Thuring,Gregor Macdonald,Frederik Deroose,Norbert De Kimpe Org. Biomol. Chem., 2010,8, 2509-2512
145864-65-9 (1H-Pyrazole-4-carboxamide,5-amino-1-ethyl-) 関連製品
- 126712-05-8(1-bromo-2-(bromomethyl)-3-methoxybenzene)
- 1804809-68-4(4-(Fluoromethyl)-6-hydroxy-3-methoxy-2-(trifluoromethoxy)pyridine)
- 887211-29-2(1-{1-2-(azepan-1-yl)-2-oxoethyl-1H-indol-3-yl}-2-(4-benzylpiperazin-1-yl)ethane-1,2-dione)
- 2172247-55-9(3-8-({(9H-fluoren-9-yl)methoxycarbonyl}amino)octanamido-2-hydroxy-2-methylpropanoic acid)
- 2138027-48-0(3-(4-amino-2H-1,2,3-triazol-2-yl)-1lambda6-thiolane-1,1-dione)
- 1523618-18-9(6-(Aminomethyl)pyrimidin-4-amine dihydrochloride)
- 1806262-66-7(3-Methyl-6-nitro-2-(trifluoromethoxy)pyridine-5-carboxaldehyde)
- 2228447-73-0(2-(2,2-dimethyl-1,3-dioxolan-4-yl)butanedioic acid)
- 1804924-86-4(6-Amino-2-(difluoromethyl)-4-iodopyridine-3-carboxylic acid)
- 1807262-18-5(4-Bromo-2-fluoro-3-nitrobenzenesulfonyl chloride)
推奨される供給者
Amadis Chemical Company Limited
(CAS:145864-65-9)1H-Pyrazole-4-carboxamide,5-amino-1-ethyl-

清らかである:99%
はかる:1g
価格 ($):218.0